molecular formula C25H24FN5O2 B2608017 8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899987-74-7

8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2608017
CAS No.: 899987-74-7
M. Wt: 445.498
InChI Key: AAJZYFSPCGHCMY-UHFFFAOYSA-N
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Description

8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that belongs to the class of imidazopurines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The starting materials might include substituted anilines, benzyl halides, and imidazoles. Key steps could involve:

    Nucleophilic substitution: reactions to introduce the benzyl and phenyl groups.

    Cyclization: reactions to form the imidazopurine core.

    Methylation: reactions to introduce the methyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:

    Catalysis: to improve reaction efficiency.

    Purification: techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for diseases such as cancer or infectious diseases.

    Industry: As a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione would depend on its specific biological target. It might interact with enzymes, receptors, or nucleic acids to exert its effects. The molecular pathways involved could include:

    Inhibition of enzyme activity: .

    Modulation of receptor signaling: .

    Interference with DNA/RNA function: .

Comparison with Similar Compounds

Similar Compounds

    8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: .

    3-benzyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: .

    1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: .

Uniqueness

8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to the specific combination of substituents on the imidazopurine core. This unique structure could confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

6-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O2/c1-14-7-6-8-20(15(14)2)30-16(3)17(4)31-21-22(27-24(30)31)28(5)25(33)29(23(21)32)13-18-9-11-19(26)12-10-18/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJZYFSPCGHCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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